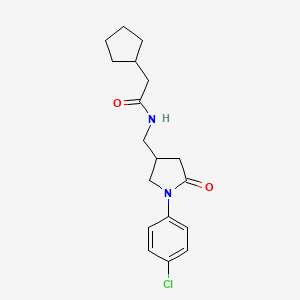![molecular formula C22H19Cl2N5O2 B2600173 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846065-37-0](/img/no-structure.png)
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of similar compounds involves the use of microwave techniques for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .科学的研究の応用
Ring Cleavage and Synthesis Methods
Research on derivatives related to pyrimidine diones often explores their chemical synthesis and the ring cleavage reactions these compounds can undergo. For instance, Kinoshita et al. (1989) investigated the reactions of oxazine-diones with various amines under different conditions, leading to the formation of pyrimidines, acetoacetamides, and other derivatives, highlighting the synthetic versatility of these compounds (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).
Structural and Antitumor Activity Analysis
The structural analysis and potential antitumor activities of similar compounds are also a significant area of research. Liu et al. (2020) synthesized and studied the crystal structure and antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, demonstrating its efficacy against certain cancer cell lines, suggesting the therapeutic potential of such compounds (Liu, J., Zhao, J., & Lu, J., 2020).
Antioxidant Properties
Research into the antioxidant properties of pyrimidine derivatives has shown promising results. Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants. The study found that one of the compounds exhibited superior antioxidant activity, highlighting the potential of these derivatives in developing new antioxidant agents (Cahyana, A., Liandi, A. R., & Zaky, M., 2020).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the condensation of 2,4-dichlorobenzylamine with 1-methyluracil in the presence of acetic anhydride and a catalyst to form the intermediate 3-[(2,4-dichlorophenyl)methyl]-1-methyl-5-phenyl-2,4-dihydro-6H-pyrimido[4,5-d]pyrimidin-6-one. This intermediate is then reacted with phenylhydrazine in the presence of a base to form the final product.", "Starting Materials": [ "2,4-dichlorobenzylamine", "1-methyluracil", "acetic anhydride", "catalyst", "phenylhydrazine", "base" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with 1-methyluracil in the presence of acetic anhydride and a catalyst to form the intermediate 3-[(2,4-dichlorophenyl)methyl]-1-methyl-5-phenyl-2,4-dihydro-6H-pyrimido[4,5-d]pyrimidin-6-one.", "Step 2: Reaction of the intermediate with phenylhydrazine in the presence of a base to form the final product, 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |
CAS番号 |
846065-37-0 |
製品名 |
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
分子式 |
C22H19Cl2N5O2 |
分子量 |
456.33 |
IUPAC名 |
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChIキー |
WQFUQQIPRZQGBE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2600090.png)
![N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2600091.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2600093.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)
![4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one](/img/structure/B2600097.png)






![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)